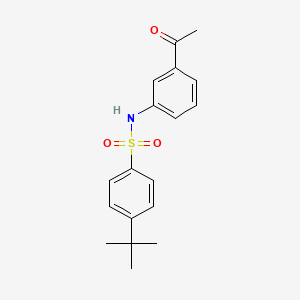

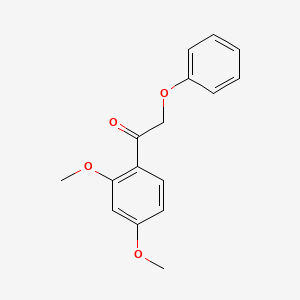

![molecular formula C26H29N7O3 B2936083 3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021094-27-8](/img/structure/B2936083.png)

3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine ring. These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step protocols involving reactions such as Mannich reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperazine ring and a pyrazolo[3,4-d]pyrimidine ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy groups might be susceptible to reactions with strong acids or bases, and the piperazine ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. Unfortunately, specific information about these properties is not available .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Novel heterocyclic compounds derived from similar chemical structures have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds demonstrate significant inhibitory activity on COX-2 selectivity, showcasing analgesic and anti-inflammatory effects. Their synthesis and biological evaluation underline their relevance in medicinal chemistry and drug development processes (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Drug Candidate

A compound reported as a promising new anticonvulsant drug candidate, Epimidin, shares structural similarities with the specified compound. The development of a new HPLC method for determining related substances in Epimidin highlights its potential application in enhancing drug safety and efficacy through quality control measures (Severina et al., 2021).

Anti-Influenza Virus Activity

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has revealed remarkable antiavian influenza virus activity. These studies focus on the synthesis of compounds with significant antiviral activities against bird flu influenza, underscoring the potential for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Microwave-Assisted Synthesis

The versatile precursor for microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) showcases the application of similar compounds in facilitating the synthesis of complex chemical structures. This research area highlights the importance of innovative synthetic methods in producing new chemical entities with potential therapeutic applications (Mekky, Ahmed, Sanad, & Abdallah, 2021).

Dopamine D3 Receptor Ligands

The study on structure-affinity relationships in benzamide derivatives for their potency and selectivity as dopamine D3 receptor ligands exemplifies the significance of detailed chemical analysis in identifying promising candidates for neurological disorders (Leopoldo et al., 2002).

Mécanisme D'action

Target of Action

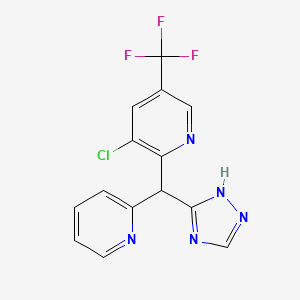

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. The binding of this compound to the receptor can influence the receptor’s behavior, leading to a series of biochemical reactions in the cell.

Pharmacokinetics

The compound is soluble in DMSO , which suggests it could be administered in a solution form. It isinsoluble in water , which could limit its bioavailability. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methoxy-N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O3/c1-35-21-8-6-20(7-9-21)31-12-14-32(15-13-31)24-23-17-30-33(25(23)29-18-28-24)11-10-27-26(34)19-4-3-5-22(16-19)36-2/h3-9,16-18H,10-15H2,1-2H3,(H,27,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLBHTBYFUNMRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B2936012.png)

![N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide](/img/structure/B2936014.png)

![2-Chloro-N-(1,1-dioxo-1lambda6-thiaspiro[3.5]nonan-3-yl)acetamide](/img/structure/B2936015.png)

![5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2936016.png)

![N,N-dimethyl-N'-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2936017.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)